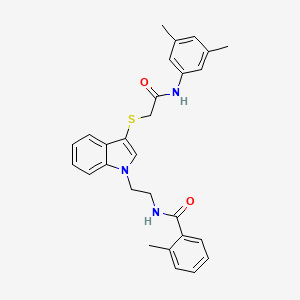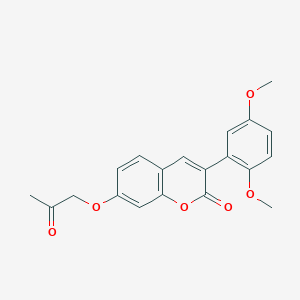
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as DAPK1 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in cancer treatment and other medical conditions.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Properties
Research has delved into the structural analysis and molecular properties of chromene derivatives, offering insights into their molecular configurations and interactions. For instance, the study on the structure of the flavone hymenoxin explored the molecular planarity and intermolecular hydrogen bonding of a related chromene compound, highlighting the significance of molecular structure in determining its physical and chemical properties (Watson et al., 1991). Similar structural investigations provide a foundation for understanding the reactivity and potential applications of 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in various scientific domains.
Photophysical and Photochemical Applications
The photochromic properties of chromene derivatives make them attractive for applications in materials science, such as the development of photoresponsive materials. Research into the photochromism of chromene crystals revealed that certain chromenes exhibit crystalline state photochromism, a property that can be exploited in creating materials that respond to light stimuli (Hobley et al., 2000). This property is particularly relevant in the context of developing smart materials and coatings that change color or opacity in response to UV light.
Synthesis and Characterization of Novel Derivatives
The synthesis of novel chromene derivatives with specific functional groups has been a significant area of research. Studies have focused on synthesizing and characterizing compounds with varying substituents to explore their chemical behavior and potential applications. For example, the synthesis and characterization of chromenone crown ethers and their complexation study provide insights into the use of chromene derivatives in creating novel ligands for metal ion coordination (Gündüz et al., 2006). Such research underscores the versatility of chromene derivatives in synthetic chemistry and material science.
Biological Activity and Therapeutic Potential
Beyond structural and material applications, chromene derivatives have been investigated for their biological activities. The synthesis of coumarin derivatives containing pyrazole and indenone rings, for instance, highlights the exploration of chromenes as potent antioxidant and antihyperglycemic agents, underscoring their potential therapeutic value (Kenchappa et al., 2017). Such studies are crucial for expanding the scope of chromene derivatives in pharmacology and drug design.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-19(13)10-15)16-9-14(23-2)6-7-18(16)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKWGFMFUYNTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



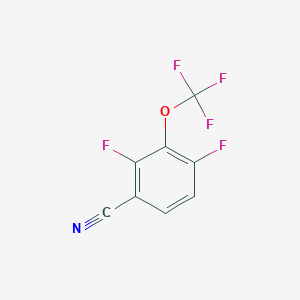
![5-[(3-Fluorophenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2966368.png)
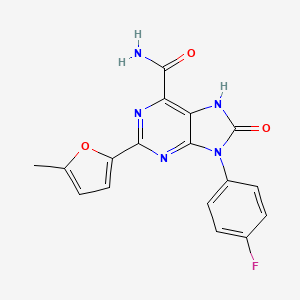
![2-[(Hydroxyimino)methyl]-6-nitrophenol](/img/structure/B2966372.png)
![1-(Chloromethyl)-3-(2,5-difluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2966374.png)
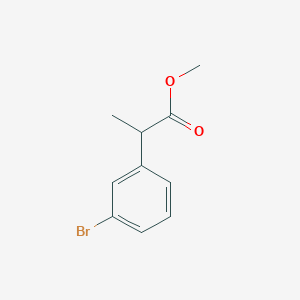
![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)
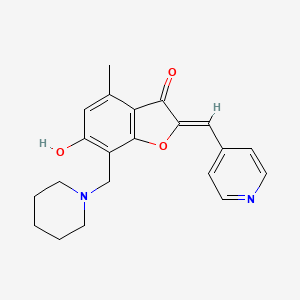
![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)

![2-cyclohexyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2966382.png)
